![molecular formula C22H27N3O6S B2751968 N1-(4-methoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874806-05-0](/img/structure/B2751968.png)
N1-(4-methoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-methoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as MTX-15, is a novel compound that has gained significant attention in the field of scientific research. MTX-15 belongs to the class of oxalamide derivatives, which have shown promising results in various biological studies.
Scientific Research Applications
Compulsive Food Consumption
N1-(4-methoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is related to Orexin (OX) and their receptors (OXR), which modulate feeding, arousal, stress, and drug abuse. Research involving the effects of GSK1059865, a selective OX1R antagonist, demonstrated a major role of OX1R mechanisms in binge eating (BE), suggesting potential pharmacological treatment for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Photodynamic Therapy for Cancer
Studies involving zinc phthalocyanine derivatives, which include this compound, indicate their significant potential in photodynamic therapy for the treatment of cancer. These compounds are effective as Type II photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Antimicrobial Applications
The antimicrobial properties of this compound derivatives have been researched, showing effectiveness against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. This research highlights their potential as potent antimicrobial agents (Moorthy et al., 2014).
Aldose Reductase Inhibitors
This compound derivatives have been evaluated as aldose reductase inhibitors. These compounds showed potential for the treatment of diabetic complications, marking a significant step in diabetic therapy research (Ali et al., 2012).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-16-3-9-19(10-4-16)32(28,29)25-13-14-31-20(25)15-24-22(27)21(26)23-12-11-17-5-7-18(30-2)8-6-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDDCYQETQHZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.